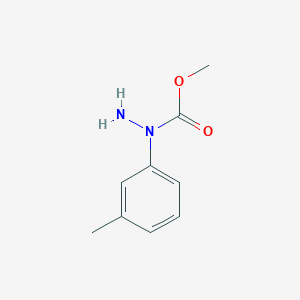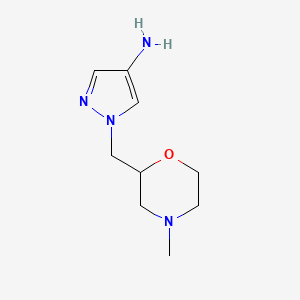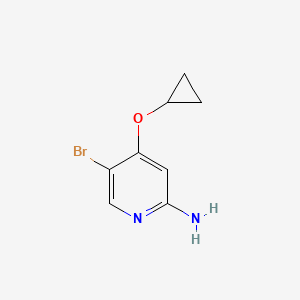
Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester is an organic compound with the molecular formula C9H12N2O2. This compound is a derivative of hydrazinecarboxylic acid, where the hydrazine group is substituted with a 3-methylphenyl group and the carboxylic acid is esterified with a methyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester typically involves the esterification of hydrazinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides can be used to introduce new functional groups.
Major Products
The major products formed from these reactions include hydrazones, azines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester exerts its effects involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ester group can undergo hydrolysis to release the active hydrazine derivative, which then interacts with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazinecarboxylic acid, 1-phenyl-, methyl ester
- Hydrazinecarboxylic acid, 1-(4-methylphenyl)-, methyl ester
- Hydrazinecarboxylic acid, 1-(2-methylphenyl)-, methyl ester
Uniqueness
Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
methyl N-amino-N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-3-5-8(6-7)11(10)9(12)13-2/h3-6H,10H2,1-2H3 |
Clé InChI |
WCXDPQRPVRGWRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride](/img/structure/B13638675.png)









